molecular formula C26H32N4O2S B2770586 N-(4-methylcyclohexyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1242886-47-0

N-(4-methylcyclohexyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

Cat. No.: B2770586
CAS No.: 1242886-47-0
M. Wt: 464.63
InChI Key: SWZWFTXZCHEGQW-UHFFFAOYSA-N
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Description

N-(4-methylcyclohexyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C26H32N4O2S and its molecular weight is 464.63. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is JAK1 (Janus kinase 1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, survival, development, and differentiation .

Mode of Action

This compound acts as a JAK1 selective inhibitor . It binds to JAK1 and inhibits its activity, thereby preventing the phosphorylation and activation of STAT proteins, which are downstream targets in the JAK-STAT pathway . This results in the modulation of gene expression and a decrease in the proliferation of cells that are dependent on this pathway for growth and survival .

Biochemical Pathways

The compound’s action primarily affects the JAK-STAT signaling pathway . By inhibiting JAK1, it disrupts the activation of STAT proteins, preventing them from translocating to the nucleus and modulating gene expression . This can lead to effects such as reduced inflammation and proliferation in certain cell types .

Pharmacokinetics

The compound was optimized through in vitro adme (absorption, distribution, metabolism, and excretion) tests . These tests typically evaluate factors such as the compound’s solubility, stability, permeability, and its potential for metabolic interactions, which can provide insights into its bioavailability and potential for drug-drug interactions .

Result of Action

The inhibition of JAK1 by this compound can lead to a decrease in the proliferation of cells that are dependent on the JAK-STAT pathway for growth and survival . This can result in molecular and cellular effects such as reduced inflammation and proliferation in certain cell types .

Properties

IUPAC Name

N-(4-methylcyclohexyl)-1-[7-(2-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O2S/c1-16-9-11-19(12-10-16)27-24(31)18-7-5-13-30(14-18)26-28-22-21(15-33-23(22)25(32)29-26)20-8-4-3-6-17(20)2/h3-4,6,8,15-16,18-19H,5,7,9-14H2,1-2H3,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZWFTXZCHEGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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